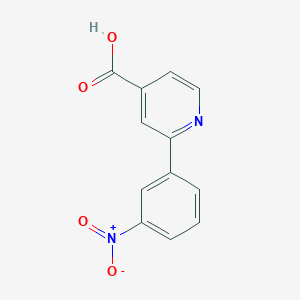

2-(3-Nitrophenyl)isonicotinic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Contemporary Chemical Synthesis

Pyridine carboxylic acids, which are monocarboxylic derivatives of pyridine, represent a cornerstone in modern medicinal chemistry and chemical synthesis. google.com This class of compounds has three primary isomers: picolinic acid, nicotinic acid, and isonicotinic acid, distinguished by the position of the carboxyl group on the pyridine ring. researchgate.net These structures are highly versatile scaffolds due to several key features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, while the carboxylic acid group provides a site for hydrogen bond donation and can coordinate with metal ions, a property often exploited in enzyme inhibition. researchgate.net

The structural flexibility of the pyridine ring allows for easy substitution at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to optimize their activity and selectivity. researchgate.net This adaptability has led to the development of a wide array of pharmaceuticals. For instance, isoniazid (B1672263), a derivative of isonicotinic acid, is a frontline drug for the treatment of tuberculosis. mdpi.com Derivatives of nicotinic acid are also explored for their potential as analgesic, anti-inflammatory, and antitubercular agents. mdpi.comresearchgate.net The demonstrated success of this class of compounds in producing biologically active molecules underscores their importance in the ongoing search for new therapeutic agents. nih.gov

Table 1: Examples of Bioactive Pyridine Carboxylic Acid Derivatives

| Compound Name | Parent Acid | Noted Application/Activity |

| Isoniazid | Isonicotinic Acid | Antitubercular mdpi.com |

| 2-Aryl nicotinic acid derivatives | Nicotinic Acid | Analgesic, Anti-inflammatory researchgate.net |

| Isonicotinic acid-derived 1,3,4-oxadiazoles | Isonicotinic Acid | Anti-inflammatory nih.gov |

| Isonicotinic acid hydrazide derivatives | Isonicotinic Acid | Antimicrobial researchgate.net |

Overview of Nitrophenyl-Substituted Heterocyclic Compounds in Academic Inquiry

The introduction of a nitrophenyl group to a heterocyclic core is a common strategy in medicinal chemistry and materials science to modulate a compound's properties. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the molecule. This modification can influence the compound's reactivity, binding affinity to biological targets, and photophysical properties.

Research has shown that nitrophenyl-substituted heterocycles are of interest for a variety of applications. For example, some have been investigated for their potential as anticancer agents. google.com The synthesis of various nitrophenyl-containing heterocyclic systems is an active area of research, with studies focusing on creating novel structures with potential biological activity. For instance, the synthesis of new 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl or 4-nitrophenyl moiety has been explored with the hope of finding applications in medicinal fields. Furthermore, compounds like 4-(4-nitrophenyl)thiomorpholine (B1608610) serve as important precursors in medicinal chemistry. mdpi.com The synthesis of nitrophenyl isocyanates, which are important organic intermediates, is also a subject of study. researchgate.net

Research Trajectory of 2-(3-Nitrophenyl)isonicotinic Acid and its Molecular Analogues

Specific research detailing the synthesis and application of 2-(3-Nitrophenyl)isonicotinic acid is limited in available scientific literature. However, the research trajectory for this compound can be inferred from the study of its close molecular analogues and the established reactivity of its constituent parts. The primary route for the synthesis of such biaryl compounds would likely involve modern cross-coupling reactions, such as the Suzuki or Negishi coupling, between a halogenated isonicotinic acid ester and a suitable 3-nitrophenylboronic acid or organozinc reagent.

The research on its analogues provides valuable insights. For example, a close isomer, 2-(3-Nitrophenyl)nicotinic acid, is documented in chemical databases, indicating the viability of this structural arrangement. nih.gov Furthermore, numerous studies on other 2-substituted isonicotinic acid derivatives have been conducted, revealing a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govnih.gov A Chinese patent describes a broad class of isonicotinic acid derivatives with potential anticancer activity, with a general structure that could encompass 2-(3-nitrophenyl)isonicotinic acid. google.com

The likely research trajectory for 2-(3-Nitrophenyl)isonicotinic acid would involve its synthesis followed by a thorough investigation of its biological properties, particularly as an antimicrobial, anti-inflammatory, or anticancer agent, given the activities of its analogues.

Table 2: Structural Comparison of 2-(3-Nitrophenyl)isonicotinic Acid and Its Analogues

| Compound Name | Structure | Key Feature |

| 2-(3-Nitrophenyl)isonicotinic Acid | Target compound | |

| 2-(3-Nitrophenyl)nicotinic Acid | Isomer with carboxyl group at position 3 nih.gov | |

| Isoniazid | Hydrazide derivative of isonicotinic acid mdpi.com | |

| 2-Aryl nicotinic acid derivatives | Nicotinic acid with various aryl groups at position 2 researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-13-11(7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGOWIPIPLEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611262 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-20-5 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 3 Nitrophenyl Isonicotinic Acid and Its Derivatives

Vibrational Spectroscopy Applications in Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule.

FT-IR spectroscopy is instrumental in identifying the functional groups present in 2-(3-Nitrophenyl)isonicotinic acid and its derivatives by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. nih.gov

In the case of isonicotinic acid, a parent structure, the FT-IR spectrum shows characteristic vibrational peaks. For instance, C-H stretching vibrations are observed in the range of 3071-2808 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid group typically appears between 1703-1714 cm⁻¹, while the C=C stretching of the pyridine (B92270) ring is seen around 1594 cm⁻¹. researchgate.net

For derivatives of 2-(3-nitrophenyl)isonicotinic acid, such as N"-substituted isonicotinic hydrazides, the position of the nitro group influences the hydrogen bonding, which can be observed in the IR spectra. researchgate.net The intensity of absorption in the ν(C—H) stretching region of the pyridine ring increases significantly as the N—H...NPy hydrogen bond is strengthened. researchgate.net

In more complex derivatives, like those synthesized from 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanones, the FT-IR spectra reveal key functional groups that confirm the structure of the synthesized compounds. For example, in 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, the spectrum shows characteristic bands for O-H (3429 cm⁻¹), N-H (3235 cm⁻¹), C≡N (2221 cm⁻¹), and C=O (1710 cm⁻¹) groups. nih.gov Similarly, for its thioacetamide (B46855) derivative, bands for O-H and NH₂ (3481, 3373 cm⁻¹), C≡N (2215 cm⁻¹), and two different C=O groups (1701 cm⁻¹ for acetyl and 1660 cm⁻¹ for amide) are observed. nih.gov

The table below summarizes the characteristic FT-IR absorption bands for functional groups relevant to 2-(3-Nitrophenyl)isonicotinic acid and its derivatives.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3482–3429 nih.gov |

| N-H | Stretching | 3235 nih.gov |

| C-H (aromatic) | Stretching | 3139 nih.gov |

| C-H (aliphatic) | Stretching | 2971 nih.gov |

| C≡N (Nitrile) | Stretching | 2222–2215 nih.gov |

| C=O (Carboxylic Acid) | Stretching | 1710–1708 nih.gov |

| C=O (Amide) | Stretching | 1662–1660 nih.gov |

| NO₂ (Nitro) | Stretching | Not specified in provided search results |

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. For the parent isonicotinic acid, Raman spectra are available and provide data on the vibrational modes of the molecule. chemicalbook.com While specific Raman data for 2-(3-Nitrophenyl)isonicotinic acid was not found in the search results, the technique is valuable for analyzing the skeletal vibrations of the pyridine and phenyl rings, as well as the vibrations of the nitro and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. uobasrah.edu.iq For derivatives of 2-(3-nitrophenyl)isonicotinic acid, the ¹H NMR spectra are crucial for confirming their structures.

For example, in the ¹H NMR spectrum of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, the aromatic protons of the 3-nitrophenyl group appear as a multiplet in the range of δ 7.95–8.05 ppm and δ 7.51–7.58 ppm. nih.gov The proton of the NH group appears as a singlet at δ 13.68 ppm, and the OH proton shows a singlet at δ 5.05 ppm. nih.gov The aliphatic protons of the tetrahydroisoquinoline ring and the methyl groups of the acetyl and other substituents show distinct signals at higher field strengths. nih.gov

In another derivative, 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide, the ¹H NMR spectrum shows a doublet for an aromatic proton at δ 8.16–8.18 ppm and a singlet for another aromatic proton at δ 7.79 ppm. nih.gov The protons of the NH₂ group appear as a singlet at δ 7.10 ppm, and the protons of the SCH₂ group are observed as a double doublet around δ 3.85 ppm. nih.gov

The following table presents typical ¹H NMR chemical shifts for protons in environments relevant to 2-(3-Nitrophenyl)isonicotinic acid and its derivatives.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Nitrophenyl group) | 7.51 - 8.18 | m, d |

| Pyridine Ring Protons | Not specified in provided search results | - |

| NH (Thione) | 13.68 | s |

| OH | 5.05 | s |

| NH₂ (Amide) | 7.10 | s |

| CH (C⁸H of tetrahydroisoquinoline) | 4.61 - 4.63 | d |

| CH₂ (SCH₂) | 3.82 - 3.97 | dd |

| CH₃ (Acetyl) | 1.96 - 2.12 | s |

| CH₃ | 1.23 - 1.87 | s |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift provides information about its electronic environment. libretexts.org

For a derivative of 2-(3-nitrophenyl)isonicotinic acid, specifically a complex tetrahydroisoquinoline derivative, the ¹³C NMR spectrum shows a large number of signals corresponding to the different carbon atoms in the molecule. The signals are observed over a wide range from δ 25.83 to 214.79 ppm. nih.gov Key signals include those for the carbonyl carbons (δ 175.43, 161.92, 160.11 ppm), the carbons of the aromatic rings (δ 149.66-114.65 ppm), and the aliphatic carbons (δ 69.90-25.83 ppm). nih.gov

The table below shows representative ¹³C NMR chemical shifts for carbon environments found in derivatives of 2-(3-Nitrophenyl)isonicotinic acid.

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (Ketone) | 214.79 |

| C=O (Amide/Ester) | 175.43 |

| Aromatic/Heteroaromatic C | 114.65 - 161.92 |

| C-O (Alcohol) | 69.90 |

| C-N | 64.12 |

| Aliphatic C | 25.83 - 45.89 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., EIMS, MS(EI))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.gov For 2-(3-Nitrophenyl)isonicotinic acid and its derivatives, mass spectrometry can confirm the molecular formula and provide insights into the connectivity of the different structural units.

While specific mass spectrometry data for 2-(3-Nitrophenyl)isonicotinic acid was not found in the search results, data for the parent isonicotinic acid shows a molecular ion peak [M-H]⁻ at m/z 122.02423 in negative ion mode ESI-MS. massbank.jp Fragmentation of this ion leads to a prominent peak at m/z 78.0353, corresponding to the pyridine ring after loss of the carboxyl group. massbank.jp

In the context of derivatives, such as those of 3-nitrophenylhydrazine (B1228671), mass spectrometry is used to characterize the derivatized species. slu.se For instance, the fragmentation of 3-nitrophenylhydrazide derivatives often involves a neutral loss of the 3-nitrophenylhydrazine moiety ([C₆H₇N₃O₂] with m/z = 153) or the formation of an anion of 3-nitrophenylhydrazine ([C₆H₆N₃O₂]⁻ with m/z = 152). slu.se

For complex derivatives, elemental analysis, which is often used in conjunction with mass spectrometry, provides the percentage composition of elements (C, H, N), which can be used to confirm the molecular formula. For example, for a synthesized tetrahydroisoquinoline derivative with the formula C₂₂H₂₂N₄O₅S, the calculated elemental composition was C, 58.14%; H, 4.88%; N, 12.33%, which was in close agreement with the found values of C, 58.00%; H, 5.03%; N, 11.98%. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For 2-(3-Nitrophenyl)isonicotinic acid, the UV-Vis spectrum is expected to be a composite of the transitions originating from the pyridine carboxylic acid moiety and the nitrophenyl substituent. The electronic spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π*).

The core structure, isonicotinic acid (pyridine-4-carboxylic acid), exhibits characteristic absorption bands in the UV region. Studies on isomeric pyridine carboxylic acids have identified n→π* and π→π* transitions. researchgate.net The n→π* transition, involving the non-bonding electrons of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl group, is typically of lower intensity and appears at longer wavelengths. The π→π* transitions, arising from the conjugated π-system of the aromatic ring, are generally more intense and occur at shorter wavelengths.

The introduction of a 3-nitrophenyl group at the 2-position of the isonicotinic acid scaffold significantly influences the electronic spectrum. The nitro group (-NO2) is a strong electron-withdrawing group and a chromophore itself, introducing its own set of electronic transitions. The extended conjugation between the phenyl ring and the pyridine ring will likely lead to a bathochromic shift (red shift) of the π→π* absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the parent isonicotinic acid.

The solvent in which the spectrum is recorded can profoundly affect the position and intensity of the absorption bands, a phenomenon known as solvatochromism. The effects of the solvent are primarily governed by its polarity, its ability to act as a hydrogen bond donor (HBD), and its capacity to act as a hydrogen bond acceptor (HBA).

In the case of 2-(3-Nitrophenyl)isonicotinic acid, changes in solvent polarity are expected to influence the electronic transitions. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) because the polar solvent molecules stabilize the non-bonding orbital to a greater extent than the excited π* orbital. nih.gov Conversely, π→π* transitions often exhibit a bathochromic shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is thus better stabilized by a polar solvent. nih.gov

Hydrogen bonding interactions between the solute and solvent molecules also play a crucial role. Protic solvents, capable of donating hydrogen bonds, can interact with the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl and nitro groups. This can lead to significant shifts in the absorption maxima. For instance, in studies of isomeric pyridine carboxylic acid N-oxides, the solvent polarity was found to cause a hypsochromic shift, while hydrogen bond donor and acceptor effects resulted in a bathochromic shift. scispace.comresearchgate.net It is anticipated that 2-(3-Nitrophenyl)isonicotinic acid would exhibit similar behavior, with the exact nature of the shifts depending on the specific electronic transition and the balance of interactions in the ground and excited states.

A systematic study of the UV-Vis spectrum of 2-(3-Nitrophenyl)isonicotinic acid in a series of solvents with varying polarities and hydrogen bonding capabilities would allow for a detailed analysis of these effects. By applying solvatochromic models, such as the Kamlet-Taft equation, the relative contributions of solvent polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β) to the spectral shifts can be quantified. researchgate.net

Table 1: Expected Electronic Transitions and Solvent Effects for 2-(3-Nitrophenyl)isonicotinic Acid

| Electronic Transition | Expected Wavelength Range | Effect of Increasing Solvent Polarity | Effect of Hydrogen Bonding Solvents |

| n→π* (Pyridine N, C=O) | Longer Wavelength (Lower Energy) | Hypsochromic Shift (Blue Shift) | Significant shifts due to interaction with lone pairs |

| π→π* (Pyridine Ring) | Shorter Wavelength (Higher Energy) | Bathochromic Shift (Red Shift) | Stabilization of π-system, leading to shifts |

| π→π* (Nitrophenyl Ring) | Intermediate to Shorter Wavelength | Bathochromic Shift (Red Shift) | Potential for specific interactions with the nitro group |

| Intramolecular Charge Transfer | Broad, Longer Wavelength | Strong Bathochromic Shift | Dependent on the nature of the charge transfer state |

Advanced Spectroscopic Techniques for Comprehensive Structural Delineation

While fundamental techniques like UV-Vis, IR, and NMR spectroscopy provide a foundational understanding of the structure of 2-(3-Nitrophenyl)isonicotinic acid, advanced spectroscopic methods can offer a more detailed and comprehensive structural elucidation, particularly for its derivatives and in complex matrices.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of 2-(3-Nitrophenyl)isonicotinic acid and its derivatives. acs.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the connectivity of the molecule, confirming the presence of the nitrophenyl and isonicotinic acid moieties. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed for the analysis of such compounds.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: Beyond standard 1H and 13C NMR, two-dimensional (2D) NMR techniques are powerful for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the protons on the phenyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the nitrophenyl and pyridine rings and the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Computational Spectroscopy: In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT), have become invaluable for spectroscopic analysis. mdpi.com DFT calculations can be used to predict and interpret vibrational (IR and Raman) and electronic (UV-Vis) spectra. By calculating the theoretical spectra of different possible isomers or conformers, a direct comparison with experimental data can aid in the correct structural assignment. Furthermore, DFT can provide insights into the molecular orbital energies (HOMO and LUMO), which helps in understanding the electronic transitions observed in the UV-Vis spectrum. mdpi.com

The integrated application of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the unequivocal structural characterization of 2-(3-Nitrophenyl)isonicotinic acid and its derivatives, offering a detailed picture of their electronic and geometric properties.

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Relevance to 2-(3-Nitrophenyl)isonicotinic Acid |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirms molecular identity and stoichiometry. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragments and connectivity. | Elucidates the linkage between the nitrophenyl and isonicotinic acid parts. |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, angles, and intermolecular interactions. | Provides definitive proof of structure and conformation in the solid state. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals and their connectivity. | Essential for complex derivatives and confirming substitution patterns. |

| Computational Spectroscopy (DFT) | Predicted spectra, molecular orbital energies, and geometric parameters. | Aids in the interpretation of experimental spectra and understanding electronic properties. |

Computational and Theoretical Investigations of 2 3 Nitrophenyl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For 2-(3-nitrophenyl)isonicotinic acid, these methods elucidate the electronic structure, stability, and reactive nature of the compound.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry of 2-(3-nitrophenyl)isonicotinic acid can be determined. researcher.liferesearchgate.net

The bond lengths and angles within the molecule are also determined. For instance, the C-N and C-C bond lengths within the pyridine (B92270) and phenyl rings are expected to be in the typical range for aromatic systems. The geometry of the nitro group (NO₂) and the carboxylic acid group (-COOH) will also be optimized, providing information on their orientation relative to the rings. While specific values for 2-(3-nitrophenyl)isonicotinic acid are not available in the searched literature, representative data from similar structures are presented below for illustrative purposes.

Table 1: Representative Optimized Geometrical Parameters for 2-(3-Nitrophenyl)isonicotinic Acid (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Pyridine) | 1.39 | 120 | - |

| C-N (Pyridine) | 1.34 | 120 | - |

| C-C (Phenyl) | 1.40 | 120 | - |

| C-N (Nitro) | 1.48 | 118 | - |

| N-O (Nitro) | 1.22 | 123 | - |

| C-C (Inter-ring) | 1.49 | - | 45 |

| C-C (Carboxyl) | 1.51 | 115 | - |

| C=O (Carboxyl) | 1.22 | 125 | - |

| C-O (Carboxyl) | 1.35 | 112 | - |

Note: The data in this table is illustrative and based on typical values for similar functional groups and aromatic systems, as specific computational data for 2-(3-Nitrophenyl)isonicotinic acid was not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily polarizable. For molecules with nitro and carboxylic acid groups, the HOMO is often localized on the phenyl and pyridine rings, while the LUMO is frequently centered on the electron-withdrawing nitro group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ). researcher.life

Table 2: Representative FMO and Global Reactivity Descriptors for 2-(3-Nitrophenyl)isonicotinic Acid (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 5.03 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, as specific computational data for 2-(3-Nitrophenyl)isonicotinic acid was not found in the searched literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Conjugate Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researcher.life The MEP map is color-coded to represent different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. In 2-(3-nitrophenyl)isonicotinic acid, the oxygen atoms of the nitro and carboxylic acid groups would exhibit strong negative potential.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Green regions: Represent neutral or near-zero potential.

The MEP surface provides a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the interactions of a molecule with biological macromolecules, such as proteins or enzymes. These techniques are crucial in drug discovery and design.

Molecular Docking Studies of Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically expressed as a binding affinity or docking score. researcher.liferesearchgate.net This method is instrumental in identifying potential biological targets for a molecule and understanding the molecular basis of its activity.

For 2-(3-nitrophenyl)isonicotinic acid, docking studies can be performed against various enzymes or receptors where inhibition might be therapeutically beneficial. For example, based on the structural motifs present, potential targets could include cyclooxygenase (COX) enzymes, kinases, or other enzymes involved in disease pathways. researchgate.netdntb.gov.ua

The docking process involves placing the ligand in the active site of the target protein and evaluating various binding poses. The interactions between the ligand and the amino acid residues of the active site are analyzed. These interactions can include:

Hydrogen bonds: Formed between the hydrogen bond donors and acceptors on the ligand (e.g., the carboxylic acid and nitro groups) and the protein.

Hydrophobic interactions: Between the aromatic rings of the ligand and nonpolar residues of the protein.

Pi-pi stacking: Between the aromatic systems of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic interactions: Between charged groups on the ligand and the protein.

The binding affinity is calculated as a negative value, with more negative values indicating a stronger and more favorable interaction.

Table 3: Illustrative Molecular Docking Results for 2-(3-Nitrophenyl)isonicotinic Acid with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Arg123, Ser345, Phe456 |

| Hydrogen Bonds | 2 (with Arg123, Ser345) |

| Hydrophobic Interactions | Phenyl ring with Phe456 |

| Pi-Pi Stacking | Pyridine ring with Tyr234 |

Note: The data in this table is for illustrative purposes only, as specific molecular docking studies for 2-(3-Nitrophenyl)isonicotinic acid were not found in the searched literature. The results would be highly dependent on the specific protein target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following a comprehensive search of available scientific literature, no specific studies utilizing molecular dynamics (MD) simulations for the conformational analysis or binding stability of 2-(3-Nitrophenyl)isonicotinic acid were identified. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with biological targets, it appears that research focusing explicitly on this particular compound has not been published or is not publicly accessible.

Generally, such studies would involve simulating the movement of the atoms of the molecule over time to explore its accessible conformations in different environments, such as in a solvent or bound to a protein. This analysis provides insights into the molecule's flexibility, preferred shapes, and the stability of its interactions with binding partners, which are crucial for drug design and development. The absence of these specific studies for 2-(3-Nitrophenyl)isonicotinic acid limits a detailed, dynamic understanding of its molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Similarly, a thorough review of scientific databases did not yield any Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on 2-(3-Nitrophenyl)isonicotinic acid. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead candidates.

While QSAR studies have been conducted on broader classes of related compounds, such as isonicotinic acid derivatives, the specific application of these predictive modeling techniques to 2-(3-Nitrophenyl)isonicotinic acid has not been documented in the available literature. The development of a QSAR model for this compound would require a dataset of structurally similar molecules with corresponding biological activity data, which appears to be unavailable at this time. Without such studies, predictive insights into the activity of 2-(3-Nitrophenyl)isonicotinic acid based on its structural features cannot be detailed.

Reactivity and Reaction Mechanisms of 2 3 Nitrophenyl Isonicotinic Acid

Mechanistic Pathways in Derivatization Reactions

Derivatization of 2-(3-nitrophenyl)isonicotinic acid can proceed through several mechanistic pathways, primarily involving the aromatic rings and the carboxylic acid group.

Electrophilic and Nucleophilic Substitution Mechanisms

Electrophilic Aromatic Substitution: Both the pyridine (B92270) and the benzene (B151609) rings are electron-deficient, making electrophilic aromatic substitution challenging. The pyridine ring is inherently electron-poor due to the electronegativity of the nitrogen atom, which is further deactivated by the carboxylic acid and the nitrophenyl substituents. researchgate.netbyjus.com Similarly, the phenyl ring is strongly deactivated by the meta-directing nitro group. libretexts.org Electrophilic attack, if forced under harsh conditions, would be predicted to occur at positions meta to the nitro group on the phenyl ring (positions 2', 4', or 6') and at the 3- and 5-positions of the pyridine ring, which are less deactivated than the ortho and para positions relative to the nitrogen atom. libretexts.orgbyjus.com The mechanism involves the generation of a strong electrophile, which then attacks the aromatic pi system to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. byjus.com

Nucleophilic Aromatic Substitution: The electron-deficient nature of both aromatic rings makes them susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly at positions 2 and 6, is activated towards nucleophilic attack. quimicaorganica.org In the case of 2-(3-nitrophenyl)isonicotinic acid, the presence of the 3-nitrophenyl group at the 2-position makes this position unavailable for direct substitution. However, the nitro group on the phenyl ring significantly activates it for nucleophilic attack. Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group itself can act as a leaving group when attacked by strong nucleophiles, such as thiols, in a process known as nucleophilic substitution of the nitro group. nih.gov This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the electron-deficient ring to form a Meisenheimer complex, followed by the elimination of the nitro group.

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions: Cycloaddition reactions involving 2-(3-nitrophenyl)isonicotinic acid are not extensively documented. However, the constituent aromatic systems could theoretically participate in such reactions. wikipedia.orglibretexts.org For instance, the pyridine ring can undergo [4+2] cycloaddition reactions, although this is less common than in all-carbon aromatic systems. youtube.com The reaction often requires activation of the pyridine ring or the use of highly reactive dienophiles. libretexts.org The presence of the electron-withdrawing groups in 2-(3-nitrophenyl)isonicotinic acid would likely make it a poor diene but a potential dienophile in inverse-electron-demand Diels-Alder reactions. wikipedia.org Furthermore, photochemical [2+2] cycloadditions can occur with alkenes, leading to the formation of four-membered rings. libretexts.orgfiveable.me

Rearrangement Reactions: The structural framework of 2-(3-nitrophenyl)isonicotinic acid allows for several potential rearrangement reactions, often initiated by functional group transformations. slideshare.netbyjus.com For example, if the carboxylic acid is converted to an amide, a Hofmann rearrangement could be induced to yield an aminopyridine derivative. byjus.com Similarly, conversion to an acyl azide (B81097) followed by heating could lead to a Curtius rearrangement to form an isocyanate, which can be further transformed. byjus.com Rearrangements involving the nitro group are also plausible. For instance, reduction of the nitro group to a hydroxylamine (B1172632) could be followed by a Bamberger-type rearrangement under acidic conditions. wiley-vch.de In some cases, nitro group migration has been observed in nitropyridine systems during nucleophilic substitution reactions. clockss.org

Functional Group Transformations Involving the Nitro and Carboxylic Acid Moieties

The nitro and carboxylic acid groups are prime sites for functional group transformations, providing pathways to a wide array of derivatives.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations. Esterification can be achieved by reaction with alcohols under acidic catalysis. Conversion to the more reactive acyl chloride is possible using reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a versatile intermediate for the synthesis of amides, esters, and other acyl derivatives. The carboxylic acid can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, though this may also affect the nitro group. Decarboxylation of isonicotinic acid derivatives can be achieved under certain thermal conditions, sometimes facilitated by the presence of other reagents in what is known as the Hammick reaction. wikipedia.org

Reactions of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H2/Pd-C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.com This transformation is fundamental as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho-, para-directing group, drastically altering the reactivity of the phenyl ring. The resulting amine can then undergo a wide range of reactions, including diazotization, acylation, and alkylation.

Influence of Aromatic Substituents on Reaction Kinetics and Selectivity

The substituents on both aromatic rings have a profound effect on the kinetics and selectivity of reactions.

| Substituent | Ring | Electronic Effect | Influence on Reactivity | Directing Effect |

| Nitro Group (-NO2) | Phenyl | Strong electron-withdrawing | Deactivates the phenyl ring towards electrophilic attack; Activates towards nucleophilic attack. | Meta-director for electrophilic substitution. |

| Carboxylic Acid (-COOH) | Pyridine | Electron-withdrawing | Deactivates the pyridine ring towards electrophilic attack. | Meta-director (relative to itself). |

| Pyridine Nitrogen | Pyridine | Electron-withdrawing | Deactivates the pyridine ring towards electrophilic attack; Activates towards nucleophilic attack at positions 2 and 4. | Directs electrophiles to the 3- and 5-positions. |

| 3-Nitrophenyl Group | Pyridine | Electron-withdrawing | Further deactivates the pyridine ring towards electrophilic attack. |

The interplay of these effects governs the regioselectivity of reactions. For instance, in a potential electrophilic substitution on the phenyl ring, the nitro group would direct the incoming electrophile to the 2', 4', or 6' positions. On the pyridine ring, the combined deactivating effects of the nitrogen atom and the carboxylic acid would make electrophilic substitution highly unfavorable, but if it were to occur, it would likely be at the 3- or 5-position. Conversely, for nucleophilic substitution, the most activated sites are the positions ortho and para to the nitro group on the phenyl ring, and the 2- and 6-positions of the pyridine ring (with the 2-position being occupied).

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity: Compounds containing nitrophenyl-pyridine moieties can exhibit photochemical activity. nih.govrsc.org Irradiation with UV light can promote an electron from a lower energy orbital to a higher energy one, leading to an excited state with different reactivity. youtube.com In related nitro-aromatic compounds, photochemical reactions can involve the nitro group, leading to rearrangements or cleavage of adjacent bonds. For example, the photochemistry of some 4-(nitrophenyl)-1,4-dihydropyridines involves an intramolecular electron transfer from the dihydropyridine (B1217469) ring to the nitrobenzene (B124822) moiety, initiating a cascade of reactions. wiley-vch.de While specific studies on 2-(3-nitrophenyl)isonicotinic acid are lacking, it is plausible that it could undergo similar photo-induced processes, potentially involving the nitro group or the pyridine ring system.

Applications in Medicinal Chemistry Research and Ligand Design

Scaffold Utility of Isonicotinic Acid and its Nitrophenyl Derivatives in Rational Drug Discovery

The isonicotinic acid framework is a well-established and valuable scaffold in the realm of rational drug discovery. ontosight.aiontosight.ai Its derivatives have been explored for a multitude of therapeutic applications, including the development of antitubercular and antimicrobial agents. ontosight.ai The pyridine (B92270) ring of isonicotinic acid can engage in various non-covalent interactions with biological targets, while the carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation. This inherent versatility makes the isonicotinic acid moiety a privileged structure in medicinal chemistry.

The introduction of a nitrophenyl group at the 2-position of the isonicotinic acid scaffold, as seen in 2-(3-Nitrophenyl)isonicotinic acid, adds another layer of chemical and functional diversity. Nitrophenyl groups are known to participate in various biological interactions and can be metabolically reduced to the corresponding amino group, which can then be further functionalized. This opens up avenues for creating extensive libraries of derivatives for screening. The electron-withdrawing nature of the nitro group can also influence the electronic properties of the entire molecule, potentially modulating its binding affinity and pharmacokinetic profile. The combination of the isonicotinic acid scaffold with the nitrophenyl substituent therefore presents a promising platform for the rational design of new therapeutic agents.

Rational Design of Ligands Targeting Specific Biological Macromolecules

The rational design of ligands that can selectively bind to and modulate the function of specific biological macromolecules is a central goal of drug discovery. The structural features of 2-(3-Nitrophenyl)isonicotinic acid make it an interesting candidate for such endeavors.

Enzyme Inhibition Studies and Mechanistic Insights

The nitrophenyl moiety can also contribute to enzyme inhibition. For example, 3-nitropropionic acid is a known inhibitor of succinate (B1194679) dehydrogenase (complex II) in the mitochondrial respiratory chain. nih.govnih.gov This suggests that 2-(3-Nitrophenyl)isonicotinic acid and its derivatives could be explored as inhibitors for a range of enzymes where the nitro group can interact with the active site or allosteric sites. Potential targets could include acetylcholinesterase, where aromatic interactions are crucial for binding, or bacterial cell wall ligases, building on the precedent set by other isonicotinic acid derivatives.

Protein-Ligand Interaction Modalities

The modulation of protein-ligand interactions is fundamental to therapeutic intervention. Beyond simple active site inhibition, molecules can exert their effects through more complex mechanisms such as allosteric inhibition or the disruption of protein-protein interactions (PPIs).

Allosteric Inhibition: Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Barbiturates, for example, act as positive allosteric modulators of GABAA receptors. wikipedia.org The structure of 2-(3-Nitrophenyl)isonicotinic acid, with its distinct aromatic and acidic domains, presents possibilities for binding to allosteric pockets.

Protein-Protein Interaction Disruption: The disruption of PPIs is an emerging and challenging area in drug discovery. Given that PPI interfaces are often large and relatively flat, small molecules that can effectively disrupt them are of great interest. The rigid, planar structure of the linked phenyl and pyridine rings in 2-(3-Nitrophenyl)isonicotinic acid could serve as a starting point for designing molecules that can insert into and disrupt critical PPIs.

Structure-Based Drug Design and Optimization Strategies

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. Should a target for 2-(3-Nitrophenyl)isonicotinic acid be identified, SBDD strategies would be instrumental in enhancing its potency, selectivity, and pharmacokinetic properties.

Computational docking studies could be employed to predict the binding mode of 2-(3-Nitrophenyl)isonicotinic acid within the active or allosteric site of a target protein. This would provide valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern binding. Based on this information, modifications to the parent molecule could be rationally designed. For example, the position of the nitro group on the phenyl ring could be altered, or additional substituents could be introduced to exploit specific pockets within the binding site. The synthesis and biological evaluation of these new analogs would then feed back into the design cycle, leading to a progressive optimization of the lead compound. This iterative process has been successfully applied to the development of numerous drugs, including inhibitors of antitubercular targets based on the isonicotinic acid hydrazide scaffold. nih.gov

Bioisosteric Replacements and Scaffold Hopping in Analog Design

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities.

Bioisosteric Replacement: This strategy involves the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For 2-(3-Nitrophenyl)isonicotinic acid, the carboxylic acid group could be replaced with other acidic bioisosteres such as a tetrazole or a hydroxamic acid. Similarly, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a sulfonyl group. These modifications could fine-tune the molecule's acidity, polarity, and metabolic stability.

Scaffold Hopping: This approach involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric elements. For 2-(3-Nitrophenyl)isonicotinic acid, the isonicotinic acid core could be replaced with other heterocyclic systems that can present the nitrophenyl group and a hydrogen-bonding acidic group in a similar spatial arrangement. This could lead to the discovery of new chemical series with improved properties or novel intellectual property.

Development as Molecular Probes for Biological System Investigations

Molecular probes are essential tools for studying biological systems. They are typically small molecules that can selectively interact with a specific target and can be detected through various means, such as fluorescence or radioactivity. The structural features of 2-(3-Nitrophenyl)isonicotinic acid suggest its potential for development into a molecular probe.

The nitrophenyl group can be readily reduced to an amine, which can then be coupled to a fluorescent dye or a radioactive isotope. This would allow for the visualization and quantification of the molecule's interaction with its biological target in vitro and in vivo. Furthermore, the inherent spectroscopic properties of the molecule could potentially be exploited. For example, the introduction of specific functional groups could lead to changes in fluorescence upon binding to a target protein, providing a direct readout of the interaction. Such probes would be invaluable for target validation, mechanism of action studies, and high-throughput screening campaigns.

Advanced Analytical Methodologies for Research and Quality Assessment

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like 2-(3-Nitrophenyl)isonicotinic acid, various chromatographic techniques are employed to resolve it from starting materials, intermediates, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like 2-(3-Nitrophenyl)isonicotinic acid. It offers high resolution, and its methods are precise and reproducible. unr.edu.ar The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For acidic, aromatic compounds, reversed-phase HPLC is the most common approach. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). sielc.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it a powerful tool for high-throughput screening and complex mixture analysis. unr.edu.arsielc.com

Key parameters for the HPLC/UPLC analysis of 2-(3-Nitrophenyl)isonicotinic acid and related compounds include the choice of stationary phase, mobile phase composition, and detector.

Interactive Table: Typical HPLC/UPLC Parameters for Aromatic Carboxylic Acids

| Parameter | Typical Selection for 2-(3-Nitrophenyl)isonicotinic acid | Rationale |

| Stationary Phase (Column) | C18, C8, Phenyl, Pentafluorophenyl (PFP) | C18 and C8 are standard for reversed-phase chromatography, offering good retention for moderately polar compounds. PFP columns can offer alternative selectivity for aromatic and nitro-containing compounds through π-π and dipole-dipole interactions. mdpi.com |

| Mobile Phase | Acetonitrile/Methanol and Water with pH modifier | Acetonitrile is a common organic modifier providing good peak shape and lower UV cutoff. sielc.com A pH modifier (e.g., formic acid, trifluoroacetic acid, or a buffer like ammonium (B1175870) acetate) is crucial to suppress the ionization of the carboxylic acid group, ensuring good retention and symmetric peak shape. mdpi.comsielc.com |

| Detection | Photodiode Array (PDA) or UV Detector | The presence of the aromatic ring and nitro group results in strong UV absorbance, making UV-based detection highly sensitive. A PDA detector provides spectral information, which aids in peak identification and purity assessment. sielc.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) | Flow rates are optimized based on column dimensions and particle size to achieve efficient separation. sielc.com |

| Injection Volume | 1 - 20 µL | The volume is chosen to avoid column overloading while ensuring adequate sensitivity. |

HPLC methods are instrumental in the quantitative analysis for assay determination and for the detection of impurities. researchgate.net Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, and heat, are often analyzed by HPLC to demonstrate the specificity of the method in separating degradants from the main compound. chromatographyonline.com

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While 2-(3-Nitrophenyl)isonicotinic acid itself has low volatility due to its carboxylic acid group, it can be analyzed by GC after a derivatization step. Derivatization converts the non-volatile acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester), allowing it to be vaporized and passed through the GC column.

The true power of modern chromatography lies in hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile (or derivatized) compounds and then fragments them into ions, producing a unique mass spectrum for each component. nih.gov This spectrum acts as a chemical fingerprint, allowing for definitive identification of known and unknown impurities. GC-MS is highly sensitive and selective, making it ideal for identifying trace-level contaminants. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably one of the most powerful analytical tools for pharmaceutical research. It combines the versatile separation of HPLC or UPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov The compound is separated by LC and then ionized (commonly using electrospray ionization, ESI) and analyzed by the mass spectrometer. nih.gov LC-MS/MS can provide molecular weight information and structural data from fragmentation patterns, enabling the identification of metabolites, degradants, and process impurities in complex matrices without the need for derivatization. nih.govnoaa.gov

Interactive Table: Capabilities of Hyphenated Mass Spectrometry Techniques

| Technique | Analyte Requirements | Information Provided | Primary Application for 2-(3-Nitrophenyl)isonicotinic acid |

| GC-MS | Volatile and thermally stable (derivatization often required) | Retention time, mass spectrum (fragmentation pattern) | Identification of volatile or semi-volatile impurities and by-products after derivatization. |

| LC-MS/MS | Soluble in LC mobile phase | Retention time, precursor ion mass, product ion mass (fragmentation) | Definitive identification and quantification of the parent compound, process impurities, and degradation products in complex mixtures and biological samples. nih.govnih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. researchgate.net It involves spotting a sample onto a plate coated with a stationary phase (like silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. analyticaltoxicology.com

For the synthesis of 2-(3-Nitrophenyl)isonicotinic acid, TLC is an invaluable tool for:

Reaction Monitoring: By spotting the reaction mixture alongside the starting material and product standards on a TLC plate at different time intervals, a chemist can visually track the consumption of reactants and the formation of the product. researchgate.netrochester.eduyoutube.com This helps in determining the reaction's endpoint. researchgate.net

Purity Assessment: TLC provides a quick snapshot of a sample's complexity. The presence of multiple spots indicates impurities. nih.gov It is also used to select an appropriate solvent system for purification by column chromatography.

Identification: The retention factor (Rf value) can be used for preliminary identification by comparing it to a known standard run on the same plate.

Interactive Table: Typical TLC Systems for Aromatic Nitro Compounds

| Parameter | Typical Selection | Details |

| Stationary Phase | Silica Gel G F254 | Silica gel is a polar adsorbent suitable for separating moderately polar compounds. The F254 indicator allows for visualization of UV-active compounds (like the analyte) under a UV lamp at 254 nm. researchgate.net |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Chloroform/Methanol, Benzene (B151609)/Petroleum Ether/Methanol | The solvent system's polarity is optimized to achieve good separation (typically an Rf value of 0.3-0.5 for the compound of interest). A mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is common. researchgate.netepa.gov |

| Visualization | UV Lamp (254 nm), Staining Reagents | The compound's aromatic structure allows for easy visualization under UV light. Chemical stains (e.g., p-anisaldehyde, permanganate) can be used for compounds that are not UV-active or to provide differential coloring. researchgate.net |

Method Validation and Transfer Protocols in Analytical Chemistry Research

Developing an analytical method is not sufficient; the method must be proven to be suitable for its intended purpose through a process called method validation. unr.edu.aryoutube.com Validation ensures that the method is reliable, reproducible, and accurate for the quality assessment of 2-(3-Nitrophenyl)isonicotinic acid. researchgate.net The key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH). chromatographyonline.com

Interactive Table: Key Analytical Method Validation Parameters (ICH Guidelines)

| Parameter | Description | Typical Acceptance Criteria for an HPLC Assay |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. chromatographyonline.com | Peak for the analyte is pure and well-resolved from all other peaks (impurities, degradants). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. | Mean recovery of 98.0% to 102.0%. pensoft.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). unr.edu.ar | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com | Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision (e.g., RSD ≤ 10%). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | System suitability parameters remain within acceptance criteria. |

Method Transfer is the documented process that qualifies a laboratory (the receiving unit) to use an analytical test procedure that originated in another laboratory (the transferring unit). pharmoutsourcing.comslideshare.net This is crucial when moving a manufacturing process or quality control to a different site. americanpharmaceuticalreview.com Approaches include:

Comparative Testing: Both labs analyze the same set of samples, and the results are compared statistically. pharmoutsourcing.com

Co-validation: The receiving lab participates in the validation of the method.

Revalidation: The receiving lab conducts a full or partial validation of the method.

Transfer Waiver: A formal transfer may be waived if the new lab is already proficient with the technology and the method is simple and well-understood. pharmabeginers.com

A successful transfer requires a detailed protocol, clear communication, and pre-defined acceptance criteria to ensure consistent analytical results between laboratories. pharmoutsourcing.comresearchgate.net

Research and Development of Novel Analytical Approaches for Complex Chemical Matrices

Analyzing 2-(3-Nitrophenyl)isonicotinic acid in simple solutions is straightforward, but its analysis in complex chemical matrices presents significant challenges. wiley.com These matrices can include crude reaction mixtures containing catalysts and numerous by-products, biological fluids in metabolic studies, or environmental samples. The goal of developing novel analytical approaches is to enhance selectivity, improve sensitivity, and reduce sample preparation complexity. tandfonline.com

Research in this area may focus on:

Advanced Sample Preparation: Developing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the analyte from interfering matrix components before instrumental analysis.

High-Resolution Mass Spectrometry (HRMS): Using instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers to obtain highly accurate mass measurements. This allows for the determination of elemental compositions of unknown impurities, greatly aiding in their identification.

Multi-dimensional Chromatography: Techniques like two-dimensional LC (2D-LC) can be employed to resolve extremely complex samples by subjecting fractions from a first separation to a second, different chromatographic separation.

Development of Chiral Separation Methods: If the synthesis of related compounds could result in chiral impurities, specific chiral HPLC or GC methods would need to be developed to separate and quantify the enantiomers. analyticaltoxicology.com

Novel Material Fabrication: Research into new composite materials for use as stationary phases or for sample preparation can lead to improved separation efficiency and selectivity. mdpi.com

Clean Chemistry Approaches: The use of in-house acid purification systems can produce ultra-pure reagents, which are essential for reducing background noise and achieving low detection limits in trace metal analysis or sensitive mass spectrometry applications. azom.com

These advanced methodologies are crucial for solving challenging analytical problems, providing a deeper understanding of the chemical and physical properties of 2-(3-Nitrophenyl)isonicotinic acid, and ensuring its quality in demanding applications. wiley.com

Catalytic Transformations Involving 2 3 Nitrophenyl Isonicotinic Acid and Its Precursors

Organocatalysis and Metal-Free Catalysis in Organic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful, metal-free approach to synthesis. While specific organocatalytic reactions centered on 2-(3-nitrophenyl)isonicotinic acid are not extensively documented, the functional groups present in the molecule suggest potential applications. For instance, the carboxylic acid group can participate in hydrogen-bond-donating catalysis.

In a broader context, metal-free synthesis routes are gaining prominence. For example, an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilinonicotinic acid derivatives has been reported, proceeding via the amination of 2-chloronicotinic acid. manchester.ac.uk This highlights a potential pathway for derivatizing the isonicotinic acid core without the use of metal catalysts. Furthermore, catalyst-free methods for the synthesis of complex heterocyclic structures, such as 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452) as a nitric oxide source, underscore the expanding scope of metal-free reactions. rsc.org

The nitro group itself can be a handle for certain transformations. For example, the nitrocyclopropanation of α,β-unsaturated ketones can be achieved with high yield and enantioselectivity using organocatalysts like 5-(pyrrolidin-2-yl)-1H-tetrazole. mdpi.com This suggests that the nitrophenyl moiety could potentially engage in similar organocatalytic C-C bond-forming reactions.

Transition Metal Catalysis in Cross-Coupling and C-H Activation Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and the structure of 2-(3-nitrophenyl)isonicotinic acid is well-suited for such transformations. The isonicotinic acid portion of the molecule can act as a directing group, facilitating C-H activation at specific positions on the pyridine (B92270) ring, while the nitrophenyl group can participate in cross-coupling reactions.

A significant challenge in medicinal chemistry is the functionalization of pyridine rings. Palladium-catalyzed arylation of nicotinic and isonicotinic acid derivatives at the 3- and 4-positions has been developed, representing a powerful method for creating structurally diverse molecules. nih.gov These reactions often proceed via a C-H functionalization mechanism, where the amide derivative of the isonicotinic acid directs the palladium catalyst to a specific C-H bond. nih.gov The general mechanism for such cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

The nitrophenyl group can serve as an electrophilic partner in cross-coupling reactions. For instance, the Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. Studies on the synthesis of 2-nitrobiphenyls have shown that phenylboronic acids substituted with a nitro group in the 3- or 4-position readily participate in these reactions. nih.gov This indicates that the 3-nitrophenyl moiety of the target compound could be coupled with various organoboron reagents. The nitro group itself can also be used as a coupling partner in certain transition-metal-catalyzed reactions, offering an alternative to more common aryl halides. rsc.org

Below is a table summarizing representative transition metal-catalyzed reactions applicable to isonicotinic acid and nitrophenyl derivatives.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Ref. |

| C-H Arylation | Pd(0)/PR₃ | Isonicotinic acid amides | Arylated isonicotinic acid derivatives | nih.gov |

| Suzuki Coupling | Pd(OAc)₂ / Ligand | 3-Nitrophenylboronic acid | Biphenyl derivatives | nih.gov |

| C-H Arylation | PdCl₂ / Ligand | Carboxylic acid derivatives | Arylated products | slu.se |

| Nitro Group Coupling | RhCl(PPh₃)₃ | Nitroarenes | Biaryls | rsc.org |

Biocatalysis and Enzyme-Mimicking Catalysis

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical transformations. While direct enzymatic reactions on 2-(3-nitrophenyl)isonicotinic acid are not widely reported, the reduction of the nitro group is a feasible biocatalytic transformation. Nitroreductases, found in a variety of microorganisms, can reduce aromatic nitro compounds to the corresponding amines, often with high selectivity and under mild conditions.

Enzyme-mimicking catalysis seeks to replicate the function of natural enzymes using synthetic molecules. For example, single-atom iron catalysts with an FeN₃ motif have been designed to mimic enzymes and catalyze the oxidative synthesis of nitriles through C-C bond cleavage. tcichemicals.com The development of such catalysts highlights the potential for creating synthetic systems that can perform complex transformations on substrates like 2-(3-nitrophenyl)isonicotinic acid. Another example is the use of phosphodiesterase mimics to hydrolyze p-nitrophenyl esters, demonstrating that enzyme-like activity can be engineered into synthetic systems. mdpi.comnorthwestern.edu

Heterogeneous and Homogeneous Catalytic Systems for Reaction Efficiency Enhancement

Both heterogeneous and homogeneous catalysis offer distinct advantages for improving reaction efficiency, and both are applicable to transformations involving 2-(3-nitrophenyl)isonicotinic acid.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, allows for high activity and selectivity under mild conditions. mdpi.com For instance, the catalytic hydrogenation of aromatic nitro compounds to their corresponding amines is a well-established homogeneous reaction, often employing catalysts like Wilkinson's catalyst. The reduction of m-nitrobenzoic acid, a close structural analog of the nitrophenyl part of the target molecule, proceeds efficiently with such catalysts.

Heterogeneous catalysis , where the catalyst is in a different phase, offers ease of separation and catalyst recycling, which is advantageous for industrial processes. A key application for 2-(3-nitrophenyl)isonicotinic acid in this area is its potential use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials with high surface areas and tunable properties, making them excellent candidates for heterogeneous catalysts. By incorporating 2-(3-nitrophenyl)isonicotinic acid as a linker, it would be possible to create MOFs with specific functionalities. The isonicotinic acid moiety would coordinate with the metal centers to form the framework, while the nitrophenyl group would be exposed within the pores, available for subsequent catalytic transformations such as hydrogenation.

The synthesis of magnetically recoverable nanocatalysts provides another avenue for efficient heterogeneous catalysis. For example, isonicotinic acid has been used to functionalize the surface of iron oxide nanoparticles, which are then used to immobilize copper complexes. northwestern.edu These magnetic catalysts have been successfully employed for the reduction of nitrophenols, demonstrating that the isonicotinic acid scaffold is effective for creating recyclable catalysts for nitro group transformations. northwestern.edu

The table below compares homogeneous and heterogeneous catalytic approaches relevant to the functional groups of 2-(3-nitrophenyl)isonicotinic acid.

| Catalysis Type | Catalyst Example | Transformation | Advantages | Ref. |

| Homogeneous | Wilkinson's Catalyst | Nitro group hydrogenation | High activity, selectivity, mild conditions | |

| Heterogeneous | Pd/C | Nitro group hydrogenation | Easy separation, reusability | |

| Heterogeneous | MOFs with isonicotinic acid linkers | Various, e.g., Henry reaction | High surface area, tunable porosity, stability | |

| Heterogeneous | Fe₃O₄@ISNA@CuL¹ | Nitrophenol reduction | Magnetic recovery, reusability | northwestern.edu |

Future Perspectives and Emerging Research Avenues

Advancements in Computational Drug Discovery and Rational Design Methodologies

The rational design of new therapeutics based on isonicotinic acid scaffolds is increasingly driven by sophisticated computational methods. Advanced machine learning algorithms and molecular docking simulations are at the forefront of identifying novel drug candidates and optimizing their activity. nih.gov Researchers have successfully employed these techniques to address significant health challenges like multidrug-resistant tuberculosis (MDR-TB). nih.govresearchgate.net

A key strategy involves creating large datasets from existing literature to train machine learning models. nih.govresearchgate.net These models can then predict the antitubercular activity of virtual compounds, achieving high levels of accuracy. For instance, models developed for the non-resistant H37Rv strain of Mycobacterium tuberculosis have shown coefficients of determination (q²) of 0.7-0.8 and balanced accuracies of approximately 80% in cross-validation and testing. nih.govresearchgate.net These predictive models are then used to screen virtual chemical libraries, leading to the identification and subsequent synthesis of promising new derivatives. nih.govresearchgate.net

Molecular docking studies complement these efforts by providing insights into the binding interactions between the designed molecules and their biological targets. A primary target for isonicotinic acid derivatives is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of the mycobacterial cell wall. researchgate.netresearchgate.net Docking analyses help elucidate how these compounds bind to the active site of InhA, guiding further structural modifications to enhance potency. researchgate.net The integration of machine learning and molecular docking represents a powerful paradigm for accelerating the discovery of next-generation drugs based on the isonicotinic acid framework. nih.govnih.gov

Table 1: Performance of Machine Learning Models in Isonicotinic Acid Derivative Design

| Model Type | Performance Metric | Value | Application | Source |

| Regression Models | Coefficient of Determination (q²) | 0.7 - 0.8 | Prediction of anti-TB activity | nih.govresearchgate.net |

| Classification Models | Balanced Accuracy (Cross-Validation) | ~80% | Prediction of anti-TB activity | nih.govresearchgate.net |

| Binary Classifiers | Balanced Accuracy (5-fold Cross-Validation) | 61% - 78% | Prediction of anti-TB activity for INH derivatives | nih.gov |

| Test Set Validation | Balanced Accuracy | 67% - 79% | Predicting anti-TB activity within applicability domain | nih.gov |

Innovations in Sustainable Synthesis and Green Chemistry for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives, including 2-(3-Nitrophenyl)isonicotinic acid, is undergoing a significant transformation guided by the principles of green and sustainable chemistry. sphinxsai.com The goal is to develop methods that are environmentally benign, economically viable, and efficient. citedrive.com Traditional industrial production of related compounds like nicotinic acid often involves harsh reagents like nitric acid, which generates by-products with a high environmental impact, such as nitrous oxide. nih.govresearchgate.net

Modern innovations focus on several key areas:

Multicomponent Reactions (MCRs): These reactions combine multiple starting materials in a single step, which enhances efficiency, reduces waste, and improves atom economy. citedrive.comnih.gov